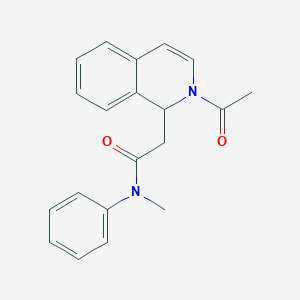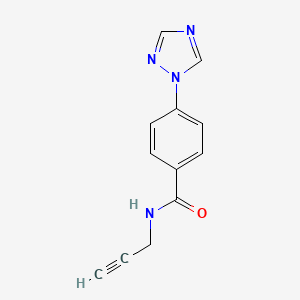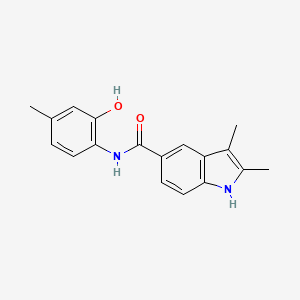
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide, also known as AQ-I, is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been studied extensively for its biological activities.
作用機序
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide involves the modulation of various signaling pathways in the cell. It inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also activates the caspase pathway, which leads to apoptosis in cancer cells. In neurodegenerative disorders, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the activation of microglial cells. In pain management, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide inhibits the transmission of pain signals by inhibiting the activity of NMDA receptors and reducing the release of glutamate.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been shown to possess various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In neurodegenerative disorders, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the activation of microglial cells. In pain management, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide inhibits the transmission of pain signals by inhibiting the activity of NMDA receptors and reducing the release of glutamate.
実験室実験の利点と制限
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized and purified using HPLC analysis. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also possesses a wide range of biological activities, making it a versatile compound for various research applications. However, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also has some limitations, including its low solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
将来の方向性
There are several future directions for the research and development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel delivery methods to improve the bioavailability of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide in various diseases and to explore its potential therapeutic applications. Finally, the toxicity and safety of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide need to be evaluated in preclinical and clinical studies before it can be used as a therapeutic agent.
合成法
The synthesis method of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 2-acetyl-1H-isoquinoline with N-methyl-N-phenylacetamide in the presence of a catalyst. The reaction yields 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide as a white solid with a melting point of 193-195°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. It has been shown to possess anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
In neurodegenerative disorders, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been shown to possess neuroprotective activity by reducing oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also inhibits the activation of microglial cells and reduces the production of pro-inflammatory cytokines.
In pain management, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been shown to possess analgesic activity by inhibiting the transmission of pain signals in the spinal cord. It inhibits the activity of NMDA receptors and reduces the release of glutamate, which is a major neurotransmitter involved in pain transmission.
特性
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(23)22-13-12-16-8-6-7-11-18(16)19(22)14-20(24)21(2)17-9-4-3-5-10-17/h3-13,19H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJQMBRDTPPXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)






![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)